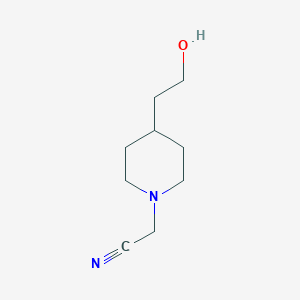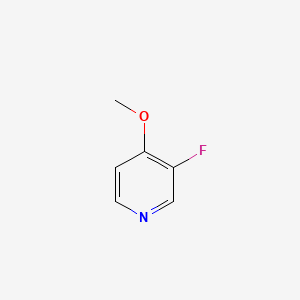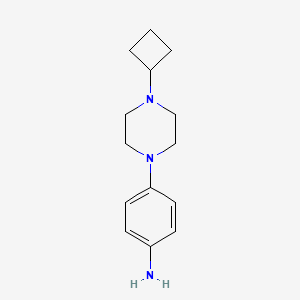
4-(4-Ciclobutilpiperazin-1-il)anilina
Descripción general
Descripción
“4-(4-Cyclobutylpiperazin-1-yl)aniline” is an organic compound with a molecular weight of 245.37 . It is a versatile material used in scientific research, with potential applications ranging from drug discovery to materials synthesis.
Molecular Structure Analysis
The molecular structure of “4-(4-Cyclobutylpiperazin-1-yl)aniline” can be analyzed using various techniques. For instance, density functional theory (DFT) can provide detailed insights into the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Cyclobutylpiperazin-1-yl)aniline” include a boiling point of 391.3±37.0 °C, a density of 1.194±0.06 g/cm3, and a pKa of 8.42±0.70 .Aplicaciones Científicas De Investigación
Industria Agroquímica
4-(4-Ciclobutilpiperazin-1-il)anilina: es un intermedio orgánico significativo en la industria agroquímica . Se puede utilizar en la síntesis de pesticidas y herbicidas, donde sus propiedades estructurales pueden mejorar la afinidad de unión a objetivos biológicos específicos en plagas y malezas, lo que potencialmente conduciría a agentes agroquímicos más efectivos.
Desarrollo Farmacéutico
En productos farmacéuticos, este compuesto sirve como precursor en la síntesis de varios medicamentos . Su parte piperazina es una característica común en muchos productos farmacéuticos, lo que indica su posible uso en la creación de nuevos agentes terapéuticos, particularmente para trastornos neurológicos debido a la capacidad de la piperazina para cruzar la barrera hematoencefálica.
Campo de los Colorantes
El componente anilina de This compound se utiliza ampliamente en la producción de colorantes . El compuesto podría estar involucrado en la síntesis de nuevos colorantes con propiedades únicas, como una mayor solidez del color o tonos novedosos, lo que podría ser beneficioso para las industrias textil y de impresión.
Aplicaciones de Química Verde
Este compuesto se puede utilizar en aplicaciones de química verde como una alternativa más segura a las sustancias más tóxicas utilizadas en las síntesis químicas . Su potencial para actuar como catalizador o reactivo en procesos de síntesis ecológicos se alinea con los principios de la química verde, cuyo objetivo es reducir el impacto ambiental.
Polímeros Conductores
Las anilinas sustituidas, como This compound, son clave en el desarrollo de polímeros conductores . Estos polímeros tienen aplicaciones en electrónica, como en la producción de recubrimientos antiestáticos, tintas conductoras y como materiales para dispositivos electrónicos flexibles.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-12-4-6-14(7-5-12)17-10-8-16(9-11-17)13-2-1-3-13/h4-7,13H,1-3,8-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFWMFUNFCMWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

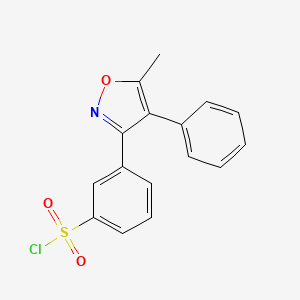

![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)




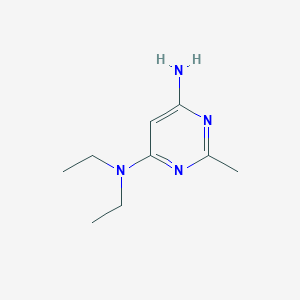

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)
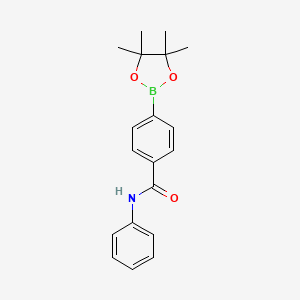
![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
